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Executive Summary
Edivoxetine (LY2216684) is a selective norepinephrine reuptake inhibitor (NRI) that was

developed by Eli Lilly and Company for the potential treatment of major depressive disorder

(MDD) and attention-deficit/hyperactivity disorder (ADHD).[1][2][3] Its primary mechanism of

action is the potent and selective inhibition of the norepinephrine transporter (NET), leading to

an increase in the synaptic concentration of norepinephrine.[3] While showing promise in early

trials for ADHD, its development for MDD was discontinued due to a lack of superior efficacy

compared to selective serotonin reuptake inhibitors (SSRIs) alone.[2] This guide provides an in-

depth technical overview of the mechanism of action of Edivoxetine Hydrochloride,

summarizing key quantitative data, detailing relevant experimental protocols, and visualizing

associated pathways.

Core Mechanism of Action: Selective
Norepinephrine Reuptake Inhibition
Edivoxetine hydrochloride exerts its pharmacological effects by binding to and inhibiting the

norepinephrine transporter (NET), a transmembrane protein responsible for the reuptake of

norepinephrine from the synaptic cleft into the presynaptic neuron.[3] By blocking this reuptake

process, Edivoxetine effectively increases the concentration and duration of action of

norepinephrine in the synapse, thereby enhancing noradrenergic neurotransmission.[3]
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The selectivity of Edivoxetine for the NET over other monoamine transporters, such as the

serotonin transporter (SERT) and the dopamine transporter (DAT), is a key feature of its

pharmacological profile. This selectivity is believed to contribute to a more targeted therapeutic

effect with a potentially different side-effect profile compared to less selective agents.[4]

Quantitative Pharmacodynamic Data
The inhibitory activity of Edivoxetine on the norepinephrine transporter has been quantified in

clinical studies by measuring the reduction of 3,4-dihydroxyphenylglycol (DHPG), a major

metabolite of norepinephrine that serves as a biomarker for NET inhibition.[5][6]

Parameter Value Species Tissue/Fluid Reference

Unbound Plasma

IC50 (IC50U)
0.041 nM Human Plasma [5]

CSF IC50U 0.794 nM Human
Cerebrospinal

Fluid
[5]

Treatment Dose
Effect on
DHPG

Tissue/Fluid Reference

Edivoxetine
9 mg (once daily

for 14/15 days)

51% reduction

from baseline

Cerebrospinal

Fluid
[6]

Edivoxetine
9 mg (once daily

for 14/15 days)

38% reduction

from baseline
Plasma [6]

Edivoxetine
9 mg (once daily

for 14/15 days)

26% reduction

from baseline
Urine [6]

Edivoxetine Not Specified

~28% maximum

decrease from

baseline

Plasma

(Adolescents)
[7]

Experimental Protocols
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Norepinephrine Reuptake Inhibition Assay in HEK293
Cells
This protocol describes a representative method for determining the potency of a compound

like Edivoxetine in inhibiting norepinephrine reuptake in a controlled in vitro system.

Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound for

the human norepinephrine transporter (hNET).

Materials:

Human Embryonic Kidney (HEK293) cells stably transfected with the human norepinephrine

transporter (hNET-HEK293 cells).

Krebs-Ringer-HEPES (KRH) buffer.

[³H]Norepinephrine (radiolabeled tracer).

Test compound (e.g., Edivoxetine Hydrochloride) at various concentrations.

Desipramine or another potent NET inhibitor as a positive control and for determining non-

specific binding.

Scintillation fluid and a liquid scintillation counter.

24-well cell culture plates.

Procedure:

Cell Plating: Seed hNET-HEK293 cells into 24-well plates and culture overnight to allow for

adherence.

Assay Preparation: On the day of the assay, aspirate the culture medium and wash the cells

with KRH buffer.

Pre-incubation: Add KRH buffer containing various concentrations of the test compound (or

vehicle for control) to the wells. Incubate for a defined period (e.g., 10-20 minutes) at room

temperature or 37°C.
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Initiation of Reuptake: Add [³H]Norepinephrine to each well to initiate the reuptake process.

The final concentration of the radiotracer should be close to its Michaelis-Menten constant

(Km) for the transporter.

Incubation: Incubate for a short period (e.g., 10-15 minutes) to measure the initial rate of

uptake.

Termination of Reuptake: Rapidly terminate the assay by aspirating the buffer and washing

the cells multiple times with ice-cold KRH buffer to remove unbound radiotracer.

Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of radioactivity

taken up by the cells using a liquid scintillation counter.

Data Analysis: Determine the specific uptake by subtracting the non-specific uptake

(measured in the presence of a high concentration of a known NET inhibitor like

desipramine) from the total uptake. Plot the percentage of inhibition of specific uptake

against the logarithm of the test compound concentration and fit the data to a sigmoidal

dose-response curve to determine the IC50 value.
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Norepinephrine Reuptake Inhibition Assay Workflow

Plate hNET-HEK293 cells

Wash cells with KRH buffer

Add test compound (e.g., Edivoxetine)

Add [³H]Norepinephrine

Incubate to allow reuptake

Terminate reuptake and wash

Lyse cells and count radioactivity

Analyze data and determine IC50

Click to download full resolution via product page

Caption: Workflow for a Norepinephrine Reuptake Inhibition Assay.
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Signaling Pathways
The primary action of Edivoxetine is to increase synaptic norepinephrine levels. This elevated

norepinephrine then interacts with various adrenergic receptors (alpha and beta subtypes) on

both presynaptic and postsynaptic neurons, leading to the modulation of downstream signaling

cascades.
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Simplified Norepinephrine Signaling Pathway

Edivoxetine

Norepinephrine
Transporter (NET)

inhibits

Increased Synaptic
Norepinephrine

Adrenergic Receptors
(α and β)

activates

G-Proteins
(Gs, Gi, Gq)

activate

Adenylyl Cyclase

modulate

cAMP

produces

Protein Kinase A
(PKA)

activates

CREB
Phosphorylation

phosphorylates

Changes in
Gene Expression

regulates

Click to download full resolution via product page

Caption: Edivoxetine's effect on norepinephrine signaling.
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A key downstream target of enhanced noradrenergic signaling is the phosphorylation of the

cAMP response element-binding protein (CREB).[8][9][10] Activation of certain adrenergic

receptors (particularly β-adrenergic receptors) leads to the activation of adenylyl cyclase, an

increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A

(PKA). PKA then phosphorylates CREB, which can lead to changes in the transcription of

genes involved in neuroplasticity and neuronal survival. While this is a known pathway for

noradrenergic signaling, direct studies confirming this specific downstream effect for

Edivoxetine are limited in publicly available literature.

Conclusion
Edivoxetine Hydrochloride is a potent and selective norepinephrine reuptake inhibitor. Its

mechanism of action is well-defined at the level of its primary target, the norepinephrine

transporter. Quantitative pharmacodynamic studies have confirmed its ability to engage this

target in humans, as evidenced by the dose-dependent reduction of the biomarker DHPG.

While its clinical development for major depressive disorder was halted, the study of

Edivoxetine has contributed to the understanding of the role of norepinephrine in psychiatric

disorders. Further research into its downstream signaling effects could provide additional

insights into the complex neurobiology of these conditions.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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